N-(4-methoxyphenyl)-2-(4-methylphenoxy)acetamide
CAS No.: 303795-61-1
Cat. No.: VC4402005
Molecular Formula: C16H17NO3
Molecular Weight: 271.316
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303795-61-1 |
|---|---|
| Molecular Formula | C16H17NO3 |
| Molecular Weight | 271.316 |
| IUPAC Name | N-(4-methoxyphenyl)-2-(4-methylphenoxy)acetamide |
| Standard InChI | InChI=1S/C16H17NO3/c1-12-3-7-15(8-4-12)20-11-16(18)17-13-5-9-14(19-2)10-6-13/h3-10H,11H2,1-2H3,(H,17,18) |
| Standard InChI Key | FRZYSRGIJHSQIU-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(4-Methoxyphenyl)-2-(4-methylphenoxy)acetamide consists of:
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Acetamide backbone: The central amide group () links two aromatic systems.
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N-(4-Methoxyphenyl) group: A para-methoxy-substituted benzene ring attached to the amide nitrogen.
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2-(4-Methylphenoxy)acetyl group: A phenoxyacetic acid derivative with a para-methyl substituent.
The compound’s stereochemistry is planar due to conjugation between the amide and aromatic rings, as evidenced by crystallographic analogs .
Physicochemical Parameters
Key properties derived from experimental and computational studies include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 271.316 g/mol | |
| logP (Partition Coefficient) | 3.3–3.4 | |
| Hydrogen Bond Acceptors | 3 | |
| Hydrogen Bond Donors | 1 | |
| Polar Surface Area | 58.9 Ų | |
| Solubility | Low aqueous solubility |
The moderate logP value suggests balanced lipophilicity, suitable for membrane permeability in biological systems .
Synthetic Routes and Optimization
Stepwise Synthesis
The synthesis involves sequential functionalization (Figure 1):
Step 1: Acetylation of 4-Methoxyaniline
4-Methoxyaniline reacts with acetic anhydride in acidic conditions to form N-(4-methoxyphenyl)acetamide (yield: 85–90%) .
Step 2: Etherification with 4-Methylphenol
The acetamide intermediate undergoes nucleophilic substitution with 4-methylphenol in the presence of a base (e.g., KCO) and a coupling agent (e.g., DCC), yielding the final product.
Step 3: Purification
Chromatographic techniques (e.g., silica gel column) isolate the compound with >95% purity.
Challenges and Mitigations
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Low Yield in Etherification: Steric hindrance from the methyl group reduces reactivity. Using polar aprotic solvents (e.g., DMF) improves yields by 15–20%.
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Byproduct Formation: Competing O-acetylation is minimized by controlling reaction temperature (<50°C).
Biological Activity and Applications
α-Glucosidase Inhibition
Structural analogs of N-(4-methoxyphenyl)-2-(4-methylphenoxy)acetamide demonstrate potent α-glucosidase inhibitory activity (IC: 26.0–459.8 µM) . The methoxyphenoxy moiety likely interacts with the enzyme’s active site through hydrophobic and hydrogen-bonding interactions, as shown in molecular docking studies .
Comparative Analysis with Structural Analogs
N-(4-Methoxyphenyl)acetamide (CAS 51-66-1)
This simpler analog lacks the phenoxy group, resulting in:
N-(4-Methoxy-2-nitrophenyl)acetamide (CAS 5267-47-0)
The nitro group introduces:
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Enhanced electron-withdrawing effects, altering reactivity in electrophilic substitutions .
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Coplanar crystal packing due to nitro-amide conjugation, as confirmed by X-ray diffraction .
Recent Advances and Future Directions
Structural Modifications
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Halogenation: Adding chlorine at the phenyl ring improves α-glucosidase inhibition (IC: 18.7 µM) .
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Hybridization with Quinoline: Quinoline-acetamide hybrids show dual antidiabetic and anticancer activity .
Computational Insights
Molecular dynamics simulations predict stable binding to α-glucosidase (RMSD < 2.0 Å over 100 ns), validating its potential as a lead compound .
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